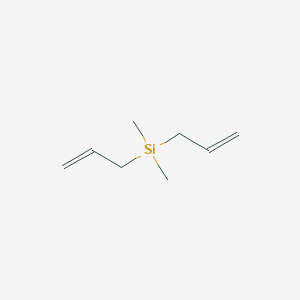

Diallyldimethylsilane

カタログ番号 B075015

分子量: 140.3 g/mol

InChIキー: ZDSFBVVBFMKMRF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04451673

Procedure details

A mixture of 70 g (0.5 mole) dimethyl diallyl silane and 204.6 g (1.1 m mole, 10% excess over equivalent amounts) of diphenyl phosphine was reacted in the manner described in Example 1 at 40° C. The addition was slow. After 24 hours, only about 10% of the diphenyl phosphine reacted. The irradiation of the reaction mixture was continued for a total of 160 hours. A subsequent fractional distillation provided 46 g of monoadduct, as a clear, slightly viscous liquid monoadduct of bp. 122°-134° C. at 0.05 mm and 113 g of the desired diadduct (Table 1) as a clear, light yellow, viscous liquid.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][Si:2]([CH3:9])([CH2:6][CH:7]=[CH2:8])[CH2:3][CH:4]=[CH2:5].[C:10]1([PH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:17]1([P:16]([CH2:5][CH2:4][CH2:3][Si:2]([CH2:6][CH2:7][CH2:8][P:16]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)([CH3:9])[CH3:1])[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](CC=C)(CC=C)C

|

|

Name

|

|

|

Quantity

|

204.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)PC1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)PC1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was reacted in the manner

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

described in Example 1 at 40° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The irradiation of the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was continued for a total of 160 hours

|

|

Duration

|

160 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

A subsequent fractional distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided 46 g of monoadduct

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)CCC[Si](C)(C)CCCP(C1=CC=CC=C1)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |